molecular formula C9H7F5 B1651752 1-Methyl-3-(pentafluoroethyl)benzene CAS No. 133512-63-7

1-Methyl-3-(pentafluoroethyl)benzene

Cat. No.: B1651752
CAS No.: 133512-63-7
M. Wt: 210.14 g/mol
InChI Key: JLLASYITSPQYDE-UHFFFAOYSA-N
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Description

1-Methyl-3-(pentafluoroethyl)benzene (CAS 133512-63-7) is an organofluorine compound of significant interest in advanced research and development. This compound, identified by its molecular formula C9H7F5 and a molecular weight of 210.15 g/mol, is characterized by a benzene ring substituted with a methyl group and a pentafluoroethyl group . The presence of the pentafluoroethyl group classifies it as a member of the PFAS (Per- and polyfluoroalkyl substances) family, which often impart unique properties such as chemical stability, thermal resistance, and lipophobicity . As a liquid, it requires careful handling; it is a flammable liquid and vapour, may be harmful if swallowed, and can cause skin and serious eye irritation . Researchers are advised to use appropriate personal protective equipment and handle the material in a well-ventilated area . Its primary research applications are found in the fields of materials science and as a building block for complex synthetic targets. It serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals . Furthermore, its structural features make it a candidate for use in organic electronics, such as in the synthesis of OLED materials, and as a ligand or building block in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-6-3-2-4-7(5-6)8(10,11)9(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLASYITSPQYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568801
Record name 1-Methyl-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133512-63-7
Record name 1-Methyl-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 3 Pentafluoroethyl Benzene Analogs

Electrophilic Aromatic Substitution Reactions on Fluorinated Arenes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The mechanism typically involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.comlibretexts.org The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, resulting in the substitution product. masterorganicchemistry.com The substituents already present on the benzene ring significantly influence both the rate of the reaction and the position of the new substituent. wikipedia.orglibretexts.org

Directing Effects of Fluoroalkyl and Alkyl Substituents

The directing effects of substituents in electrophilic aromatic substitution are primarily governed by their electronic properties—specifically, their ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. libretexts.org

Alkyl Groups (e.g., -CH₃): Alkyl groups, such as the methyl group in 1-methyl-3-(pentafluoroethyl)benzene, are considered activating groups. savemyexams.com They donate electron density to the benzene ring primarily through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate. libretexts.org This donation of electron density increases the nucleophilicity of the ring, making the reaction faster than with unsubstituted benzene. libretexts.org Alkyl groups are ortho, para-directors because they preferentially stabilize the resonance structures of the arenium ion where the positive charge is located on the carbons adjacent (ortho) and opposite (para) to the substituent. savemyexams.comcognitoedu.orglibretexts.org

Fluoroalkyl Groups (e.g., -C₂F₅): Perfluoroalkyl groups, like the pentafluoroethyl group, are powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. youtube.com This strong inductive effect (-I) deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. wikipedia.orgyoutube.com These groups are classified as deactivating and meta-directing. They direct incoming electrophiles to the meta position because the ortho and para positions are more strongly deactivated. wikipedia.orgsavemyexams.com Attack at the meta position avoids placing the positive charge of the arenium ion on the carbon atom directly bonded to the electron-withdrawing group, which would be a highly destabilized arrangement. youtube.com

In this compound, these two groups exert opposing influences on the regioselectivity of electrophilic attack. The activating, ortho, para-directing methyl group and the deactivating, meta-directing pentafluoroethyl group create a complex substitution pattern.

Regioselectivity and Reaction Pathway Analysis

The regioselectivity of electrophilic substitution on this compound is a result of the competition between the directing effects of the methyl and pentafluoroethyl groups. The methyl group directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. The pentafluoroethyl group directs to its meta positions (positions 5 and 1, though position 1 is already substituted).

The positions on the ring are influenced as follows:

Position 2: ortho to the methyl group (activating) and ortho to the pentafluoroethyl group (deactivating).

Position 4: para to the methyl group (activating) and ortho to the pentafluoroethyl group (deactivating).

Position 5: meta to the methyl group (weakly directed) and meta to the pentafluoroethyl group (directing).

Position 6: ortho to the methyl group (activating) and para to the pentafluoroethyl group (deactivating).

Considering the powerful deactivating nature of the C₂F₅ group, the positions ortho and para to it (positions 2, 4, and 6) are significantly deactivated. The methyl group, being an activator, enhances the reactivity of its ortho and para positions. The most likely positions for electrophilic attack are those activated by the methyl group and least deactivated by the pentafluoroethyl group. Therefore, substitution is expected to occur primarily at positions 2, 4, and 6, which are ortho and para to the activating methyl group. However, steric hindrance from the adjacent pentafluoroethyl group might reduce the yield of the product substituted at position 2. wikipedia.org

For a reaction like nitration, which involves the nitronium ion (NO₂⁺) as the electrophile, the expected products would be a mixture of isomers. masterorganicchemistry.com The reaction of toluene (B28343) (methylbenzene) with a nitrating mixture typically yields a majority of ortho and para isomers, while the nitration of a benzene ring with a strong deactivating group like in methyl 3-nitrobenzoate yields the meta product. libretexts.orgaiinmr.com

Predicted Regioselectivity of Nitration on this compound
Position of SubstitutionInfluence of Methyl Group (-CH₃)Influence of Pentafluoroethyl Group (-C₂F₅)Predicted Major/Minor Product
2Ortho (Activating)Ortho (Deactivating)Major
4Para (Activating)Ortho (Deactivating)Major
5Meta (Neutral)Meta (Directing)Minor
6Ortho (Activating)Para (Deactivating)Major

Nucleophilic Substitution Reactions on Electron-Deficient Fluorinated Aromatics

Aromatic rings are generally electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing substituents can render the aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The pentafluoroethyl group in this compound acts as a potent electron-withdrawing group, decreasing the electron density of the aromatic ring.

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the electron-deficient ring at a carbon atom bearing a suitable leaving group (like a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For SNAr to occur, two conditions are generally required:

The presence of strong electron-withdrawing groups on the aromatic ring.

A good leaving group.

In highly fluorinated aromatics like hexafluorobenzene (B1203771), the fluorine atoms themselves can act as both the activating groups (by induction) and the leaving groups. nih.gov In the case of this compound, the ring is made electron-deficient by the -C₂F₅ group. If a good leaving group, such as a halogen, were present at a position activated by the pentafluoroethyl group (i.e., ortho or para to it), nucleophilic substitution would be plausible. For instance, in an analog like 1-chloro-4-methyl-2-(pentafluoroethyl)benzene, the chlorine atom at position 1 would be ortho to the pentafluoroethyl group, making it susceptible to displacement by strong nucleophiles. The presence of electron-withdrawing groups like nitro or pentafluorosulfanyl (SF₅) at the ortho and para positions significantly enhances the rate of these substitution reactions. libretexts.orgnih.govresearchgate.net

Metal-Mediated C-F Activation and Transformation Processes

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. nih.gov However, transition metal complexes have emerged as powerful tools for mediating the cleavage of C-F bonds, enabling the further functionalization of fluorinated organic molecules. researchgate.netnih.govmdpi.com This is particularly relevant for the pentafluoroethyl group in this compound.

Metal-mediated C-F activation can proceed through several mechanisms, including:

Oxidative Addition: Low-valent transition metal complexes (e.g., Ni(0), Pd(0)) can insert into a C-F bond, leading to an organometallic intermediate where the metal is in a higher oxidation state. researchgate.net This process is often the initial step in catalytic cycles for cross-coupling reactions.

β-Fluoride Elimination: This process involves the elimination of a fluoride (B91410) ion from a carbon atom that is beta to a metal center in an organometallic intermediate. nih.gov

Main Group Metal Mediation: Recent research has shown that main group metals, such as those from the s-block (like lithium and magnesium) and others like zinc and aluminum, can also mediate C-H and C-F bond activation, sometimes offering different reactivity and regioselectivity compared to transition metals. nih.govrsc.org

For this compound, these methods could potentially be used to selectively transform the C-F bonds of the pentafluoroethyl group. For example, a metal catalyst could facilitate the replacement of one or more fluorine atoms with other functional groups, providing a pathway to novel fluorinated compounds that are otherwise difficult to synthesize. The competition between C-F activation and C-H activation is a key factor, with the outcome often depending on the specific metal, ligands, and reaction conditions used. researchgate.net

Radical Reaction Pathways in Perfluoroalkylated Systems

Radical reactions provide an alternative pathway for the functionalization of perfluoroalkylated aromatic compounds. researchgate.net Perfluoroalkyl radicals (Rf•) can be generated from various precursors, such as perfluoroalkyl iodides, often initiated by thermal methods, photochemical methods, or redox processes involving metals like copper or iron. conicet.gov.arcdnsciencepub.com

Perfluoroalkyl radicals generally exhibit electrophilic character, meaning they preferentially react with electron-rich substrates. cdnsciencepub.com However, their reactivity towards aromatic rings is complex. While polar effects play a role, the high reactivity is also attributed to enthalpic factors related to the bond energies involved. cdnsciencepub.com

In the context of this compound, the molecule could react with various radical species. The interaction of polyfluoroarenes with radicals like the methyl radical (CH₃•) has been shown to result in substitution or dimerization products, depending on the reaction conditions. fluorine1.ru For instance, the reaction of hexafluorobenzene with methyl radicals can lead to the substitution of a fluorine atom. fluorine1.ru

The introduction of a perfluoroalkyl group onto an aromatic ring via a radical mechanism is a known synthetic strategy. researchgate.netresearchgate.net Conversely, the existing pentafluoroethylbenzene moiety could itself be subject to radical attack, potentially at the aromatic ring or even involving the C-F bonds under specific conditions, although the latter is less common. The presence of the methyl group would likely influence the site of radical attack on the aromatic ring.

Advanced Spectroscopic Characterization Methodologies for Perfluoroethylated Aromatic Compounds

Multinuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organofluorine compounds. numberanalytics.comnumberanalytics.com The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F in 1-Methyl-3-(pentafluoroethyl)benzene allows for a comprehensive NMR investigation.

¹⁹F NMR Spectroscopy for Structural Elucidation and Quantitative Analysis

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range that provides detailed information about the electronic environment of each fluorine atom. numberanalytics.comaiinmr.com

In this compound, the pentafluoroethyl group gives rise to two distinct signals in the ¹⁹F NMR spectrum corresponding to the -CF₂- and -CF₃ groups. The chemical shift of these groups is influenced by the substitution pattern on the aromatic ring. The integral of these signals is directly proportional to the number of fluorine atoms, allowing for quantitative analysis. numberanalytics.comresearchgate.net For instance, the ratio of the integrated intensities of the CF₂ and CF₃ signals would be 2:3.

The wide chemical shift dispersion in ¹⁹F NMR is a key advantage, minimizing signal overlap which can be a challenge in ¹H NMR. acgpubs.org This property ensures that even subtle differences in the electronic environment of fluorine nuclei can be resolved, aiding in structural confirmation. aiinmr.comacgpubs.org

Table 1: Representative ¹⁹F NMR Chemical Shift Data This table is illustrative and actual values can vary based on solvent and experimental conditions.

Functional Group Typical Chemical Shift Range (ppm)
-CF₃ -80 to -85

Data based on typical ranges for similar fluoroaromatic compounds.

Quantitative ¹⁹F NMR (qNMR) can be performed with high accuracy by using an internal standard. researchgate.net This technique is valuable for determining the purity of the compound or its concentration in a mixture without the need for chromatographic separation. researchgate.net

¹H and ¹³C NMR Spectroscopic Investigations

¹H and ¹³C NMR spectroscopy provide complementary structural information. The ¹H NMR spectrum of this compound will show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing nature of the pentafluoroethyl group.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbons of the aromatic ring, the methyl group, and the pentafluoroethyl group will each have distinct chemical shifts. The signals for the carbons in the pentafluoroethyl group will exhibit coupling to the attached fluorine atoms (C-F coupling), which provides further structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on standard substituent effects and known data for similar compounds. rsc.orgorganicchemistrydata.orgepfl.ch

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹H Methyl ~2.4 s
¹H Aromatic 7.2-7.8 m
¹³C Methyl ~21 q
¹³C Aromatic 125-140 m
¹³C -CF₂- ~120 (tq) tq

Advanced 2D NMR Techniques for Complex Spectral Assignments

For complex molecules or mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. libretexts.org Advanced 2D NMR techniques are invaluable in these situations for making unambiguous assignments. numberanalytics.comnih.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between the different aromatic protons, helping to assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the definitive assignment of the ¹H and ¹³C signals for the methyl group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the methyl group, the pentafluoroethyl group, and the aromatic ring. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the aromatic protons and the carbon of the -CF₂- group.

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique can provide through-space correlations, which can be useful in determining the preferred conformation of the pentafluoroethyl group relative to the methyl group.

These multidimensional techniques are essential for resolving spectral overlap and establishing the precise connectivity of atoms within the molecule. numberanalytics.comresearchgate.net

Vibrational Spectroscopy (IR and Raman) in Aromatic Systems

The IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and methyl groups in the region of 2900-3100 cm⁻¹. niscpr.res.in Strong absorptions corresponding to C-F stretching vibrations of the pentafluoroethyl group would be prominent in the 1100-1350 cm⁻¹ region. Aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. tandfonline.commaterialsciencejournal.org

Raman spectroscopy provides complementary information. While C-F bonds give strong IR signals, they often result in weaker Raman signals. Conversely, the symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies This table is illustrative. Actual frequencies can vary. optica.orgtandfonline.comniscpr.res.inmaterialsciencejournal.org

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000-3100 Medium Medium
Aliphatic C-H Stretch 2850-3000 Medium Medium
C-C Aromatic Stretch 1400-1600 Medium-Strong Medium-Strong
C-F Stretch 1100-1350 Strong Weak

The substitution pattern on the benzene ring also influences the vibrational spectra, particularly the out-of-plane C-H bending modes. njit.edu

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the confirmation of its molecular formula (C₉H₇F₅).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The loss of a methyl group ([M-15]⁺) or cleavage of the C-C bond in the perfluoroethyl chain are likely fragmentation pathways. The fragmentation of perfluoroalkyl chains often involves the loss of CF₃ or C₂F₅ radicals. nih.govnih.govwell-labs.com

Table 4: Expected Fragmentation Patterns in Mass Spectrometry

m/z Possible Fragment
206 [M]⁺ (Molecular Ion)
191 [M - CH₃]⁺
137 [M - CF₃]⁺
87 [M - C₂F₅]⁺
119 [C₂F₅]⁺

The analysis of fragmentation patterns in per- and polyfluoroalkyl substances (PFAS) can be complex, sometimes involving fluorine migrations. nih.govwell-labs.com Tandem mass spectrometry (MS/MS) can be employed to further investigate these fragmentation pathways, providing greater confidence in the structural assignment. csic.es

Microwave Spectroscopy for Isomer Analysis and Reaction Mixture Characterization

Microwave spectroscopy, which measures the rotational transitions of molecules in the gas phase, is an exceptionally powerful technique for distinguishing between isomers and determining precise molecular structures. wikipedia.orglibretexts.orgmit.edu Since the rotational constants of a molecule are uniquely determined by its moments of inertia, which in turn depend on the mass distribution, microwave spectroscopy can unambiguously differentiate between constitutional isomers like 1-Methyl-2-(pentafluoroethyl)benzene, this compound, and 1-Methyl-4-(pentafluoroethyl)benzene (B55251). researchgate.netresearchgate.net

This technique is highly sensitive to changes in molecular geometry. fiveable.mersc.org The introduction of the methyl and pentafluoroethyl groups at different positions on the benzene ring results in distinct sets of rotational constants (A, B, and C). By comparing experimentally measured rotational spectra with those predicted from quantum chemical calculations, the specific isomer present in a sample can be identified with high confidence. researchgate.netnih.gov

Furthermore, the high resolution of microwave spectroscopy allows for the analysis of complex mixtures without the need for prior separation, making it a valuable tool for characterizing reaction products and identifying different isomers formed during a synthesis. researchgate.net It can also provide insights into intermolecular interactions and the conformational preferences of flexible side chains. fiveable.me

Table of Compounds Mentioned

Compound Name
This compound
1-Methyl-2-(pentafluoroethyl)benzene
1-Methyl-4-(pentafluoroethyl)benzene
Benzene
5-fluorouracil
Fluoxetine
Polytetrafluoroethylene (PTFE)
Polyvinylidene fluoride (B91410) (PVDF)
1,2-difluorobenzene
Acetylene
2-fluoropyridine
3-fluoropyridine
2-fluoroanisole
3-fluoroanisole
2-fluoroaniline
2-fluorobenzaldehyde
3-fluorobenzaldehyde
Diethyl benzene-1,3-diyldioxy diacetate
p-methyl-benzaldehyde
Trifluoroacetic acid
Potassium perfluorooctanesulfonate
Flusulfamide
Diflubenzuron
Efavirenz
Potassium fluoride
1,2,3-trimethylbenzene
1,2,4-trimethylbenzene
1,3,5-trimethylbenzene
1-(chloromethyl)-4-fluorobenzene
1-chloroethyl benzene
Tetrahydrofuran-d8
Toluene-d8
Dichloromethane-d2
Chlorobenzene-d5

Computational and Theoretical Studies on 1 Methyl 3 Pentafluoroethyl Benzene and Fluorinated Aromatic Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 1-methyl-3-(pentafluoroethyl)benzene. These calculations elucidate how the interplay between the electron-donating methyl group and the strongly electron-withdrawing pentafluoroethyl group shapes the molecule's structure, stability, and reactivity.

The introduction of fluorine atoms into organic molecules significantly alters their electronic properties. nih.gov Fluorine's high electronegativity leads to a strong inductive (-I) effect, withdrawing electron density from the aromatic ring. nih.gov This generally results in the stabilization of molecular orbitals, lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

In the case of this compound, the pentafluoroethyl (–C2F5) group acts as a powerful electron-withdrawing group, while the methyl (–CH3) group is a weak electron-donating group. DFT calculations can precisely map the resulting electron density distribution. The aromatic ring is expected to be electron-deficient compared to toluene (B28343) but less so than a benzene (B151609) ring substituted only with a pentafluoroethyl group.

Key parameters derived from these calculations include:

Molecular Geometry: Optimization of the molecule's structure to its lowest energy conformation.

Partial Atomic Charges: Quantification of the electron distribution, showing the polarization of C-F and C-H bonds and the net charge on different parts of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of these orbitals are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): This mapping illustrates the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

For this compound, the electron-withdrawing –C2F5 group is expected to lower both HOMO and LUMO energy levels compared to toluene. The electron-donating –CH3 group will counteract this effect to some extent. The HOMO is likely to have significant contributions from the aromatic ring and the methyl group, while the LUMO may be more localized towards the ring and the electron-deficient pentafluoroethyl group. These calculations are essential for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties of Toluene Analogs from DFT Calculations This table presents hypothetical, representative data based on established trends in computational studies of fluorinated aromatic compounds to illustrate the expected effects of substitution.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity Towards Electrophiles
Toluene-6.7-0.26.5Activated
1-(Pentafluoroethyl)benzene-7.5-1.06.5Deactivated
This compound-7.2-0.86.4Moderately Deactivated

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules, providing insights into bulk properties and intermolecular interactions. MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system.

For fluorinated compounds like this compound, developing an accurate force field is critical and challenging. nih.gov The high polarity of C-F bonds and the unique nature of fluorine's interactions necessitate specialized parameterization. nih.gov Standard force fields may not adequately capture phenomena like halogen bonding or other non-covalent interactions involving fluorine.

MD simulations can be used to investigate:

Liquid Structure: How molecules arrange themselves in the liquid state, including radial distribution functions that describe the probability of finding a neighboring molecule at a certain distance.

Thermodynamic Properties: Calculation of properties like density, heat of vaporization, and viscosity.

Solvation: How the molecule interacts with different solvents, which is crucial for understanding its solubility and partitioning behavior.

Non-covalent Interactions: The specific types of forces between molecules. In fluorinated aromatics, these include standard van der Waals forces and electrostatic interactions, but also more specific interactions such as:

Dipole-dipole interactions due to the polar C-F bonds.

Arene-Perfluoroarene stacking (π-π interactions): The electron-deficient fluorinated ring can interact favorably with electron-rich aromatic systems.

C–F···H–C hydrogen bonds: Weak interactions between the fluorine atoms and hydrogen atoms on neighboring molecules.

Lone-pair···π interactions: Where the lone pair of electrons on a fluorine atom interacts with the π-system of an adjacent aromatic ring.

Simulations of this compound would likely reveal a complex liquid structure governed by a balance of these forces. The fluorinated "tail" would favor interactions with other fluorinated groups, while the methyl-benzene part would engage in typical hydrocarbon and π-stacking interactions. These simulations are key to understanding the macroscopic properties of the compound.

Quantitative Structure-Property Relationship (QSPR) and Solvation Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules (descriptors) with their experimental properties. mdpi.com These models are valuable for predicting the properties of new or untested compounds without the need for extensive laboratory work. For per- and polyfluoroalkyl substances (PFAS), QSPR models are used to predict environmental fate parameters like the organic carbon-normalized sorption coefficient (Koc) and partition coefficients (e.g., octanol-water partition coefficient, Kow). mdpi.comnih.gov

To develop a QSPR model for a property of this compound, one would typically:

Calculate a wide range of molecular descriptors for a set of related fluorinated aromatic compounds with known property data.

Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). mdpi.com

Use statistical methods like multiple linear regression or machine learning to build an equation linking a subset of these descriptors to the property of interest.

For this compound, key descriptors would likely include molar volume, surface area, and parameters related to electrostatic potential and polarizability. nih.gov

Solvation modeling is a specific type of computational study focused on predicting how a solute behaves in a solvent. Continuum solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are particularly powerful. researchgate.netwikipedia.orgscm.com COSMO-RS uses quantum chemical calculations to determine the surface charge distribution of a molecule and then applies statistical thermodynamics to predict thermodynamic properties in solution, such as solubility, vapor pressure, and activity coefficients. sci-hub.boxscm.com This approach is well-suited for fluorinated compounds and can provide accurate predictions for the solubility of this compound in various organic solvents and water. researchgate.net

Mechanistic Computational Analysis of Fluorination and Functionalization Reactions

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to map the potential energy surface for reactions such as electrophilic aromatic substitution, which is a key pathway for functionalizing the aromatic ring.

The methyl group is an ortho-, para-directing activator, while the pentafluoroethyl group is a meta-directing deactivator due to its strong electron-withdrawing nature. youtube.com When both are present on the same ring, their combined influence determines the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.

A mechanistic computational study would typically involve:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the reaction pathway.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to intermediates or products. The energy of the TS determines the activation energy and thus the reaction rate.

Calculating Reaction Energetics: Determining the relative energies of all species to understand the thermodynamic and kinetic feasibility of different pathways.

For electrophilic substitution on this compound, calculations would compare the stability of the different possible Wheland intermediates (σ-complexes) formed by the attack of an electrophile at the ortho, meta, and para positions relative to the methyl group. The positions ortho and para to the methyl group (C2, C4, C6) are activated, while the positions ortho and para to the C2F5 group (C2, C4) are deactivated. The C5 position is meta to both groups. Computational analysis would likely predict that electrophilic attack is most favored at the positions most activated by the methyl group and least deactivated by the pentafluoroethyl group, specifically the C4 and C6 positions. nih.govresearchgate.net

Table 2: Predicted Relative Energies of Wheland Intermediates for Electrophilic Attack on this compound This table presents hypothetical but representative relative energy values (in kcal/mol) based on established principles of electrophilic aromatic substitution to illustrate the predicted regioselectivity.

Position of AttackRelative Energy of Intermediate (kcal/mol)Predicted Major/Minor Product
C2 (ortho to CH3, ortho to C2F5)+3.5Minor
C4 (para to CH3, ortho to C2F5)0.0Major
C5 (meta to CH3, meta to C2F5)+5.0Minor
C6 (ortho to CH3, meta to C2F5)+0.5Major

These computational analyses provide a detailed, atomistic understanding of reaction pathways and selectivity, offering predictive power that is crucial for designing efficient syntheses of new derivatives.

Research on Derivatives and Analogs with the Pentafluoroethylbenzene Moiety

Synthesis and Exploration of Substituted 1-Methyl-3-(pentafluoroethyl)benzene Derivatives

The synthesis of substituted this compound derivatives often involves multi-step processes that require careful planning and execution. Retrosynthetic analysis is a key strategy for designing the synthesis of di- and polysubstituted benzenes, taking into account the directing effects of the substituents already present on the aromatic ring. youtube.comyoutube.com

One common approach involves the introduction of substituents onto a pre-existing benzene (B151609) ring. For instance, the synthesis of a desired substituted benzene derivative might start from benzene itself, followed by a series of electrophilic aromatic substitution (EAS) reactions. youtube.com The order of these reactions is crucial, as the existing substituents will direct incoming groups to specific positions (ortho, meta, or para). For example, a nitro group is meta-directing, while a chlorine atom is an ortho-, para-director. youtube.comyoutube.com

Challenges in these syntheses can arise from the limitations of certain reactions. Friedel-Crafts reactions, for example, typically require an activated or only weakly deactivated aromatic substrate. youtube.com Strongly deactivated benzenes are often poor nucleophiles for this type of reaction. youtube.com

A variety of synthetic methods can be employed to create derivatives. For example, nucleophilic aromatic substitution can be used to replace a fluorine atom on a fluorinated benzene ring with other functional groups like oxygen, sulfur, or nitrogen nucleophiles. nih.govresearchgate.net

Table 1: Examples of Synthetic Transformations for Benzene Derivatives

TransformationReagents and ConditionsDirecting Effect of Initial Group
NitrationHNO3, H2SO4Varies
ChlorinationCl2, AlCl3Varies
BrominationBr2, FeBr3Varies
SulfonationSO3, H2SO4, heatVaries
Reduction of Nitro GroupSn, HClN/A

Development of Pentafluoroethyl-Containing Heterocyclic Systems

The incorporation of the pentafluoroethyl group into heterocyclic systems is a growing area of interest due to the unique properties these fluorinated moieties impart. e-bookshelf.denih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry. nih.gov The synthesis of fluorinated heterocycles can be approached in several ways, including the use of fluorinated building blocks or the direct introduction of fluorine-containing groups onto a heterocyclic scaffold. e-bookshelf.de

One method for creating such systems is through cycloaddition reactions. For instance, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins can produce fused polycyclic systems. mdpi.com These reactions can be used to synthesize highly functionalized polyheterocyclic compounds that may incorporate fluoroalkyl groups. mdpi.com

The synthesis of 1-fluoroalkyl-5-substituted-1,2,3-triazoles can be achieved through a regioselective cyclization of azidofluoroalkanes with carbonyl-stabilized phosphonium (B103445) ylides. acs.org This method is notable for being metal-free and proceeding under mild conditions. acs.org The resulting triazoles can serve as building blocks for other N-fluoroalkylated heterocycles. acs.org Another approach involves an interrupted click reaction with a CuCF2CF3 reagent to synthesize 5-pentafluoroethyl 1,2,3-triazoles from terminal alkynes and azides. acs.org

The development of these synthetic methodologies allows for the creation of a diverse range of pentafluoroethyl-containing heterocyclic compounds for further investigation in various scientific fields.

Investigation of Aromatic Compounds Bearing Diverse Fluoroalkyl Groups

The study of aromatic compounds with various fluoroalkyl groups is driven by the significant impact these substituents have on molecular properties. sigmaaldrich.comncn.gov.pl The incorporation of fluorine or fluoroalkyl groups can alter a molecule's stability, reactivity, lipophilicity, and acidity with minimal steric changes. sigmaaldrich.com This makes fluorinated aromatics valuable in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.comnumberanalytics.com

Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a direct method for synthesizing these compounds. rsc.org These reactions can be categorized as nucleophilic, electrophilic, radical, and transition metal-mediated. rsc.org The presence of fluorine can dramatically influence the outcome of these reactions compared to their non-fluorinated counterparts. rsc.org

The synthesis of aromatic compounds with the pentafluorosulfanyl (SF5) group, which has properties similar to but more extreme than the trifluoromethyl group, has also been explored. researchgate.net Methods for introducing the SF5 group include direct fluorination of nitro-substituted diaryl disulfides. nih.govresearchgate.net

The investigation of these compounds includes understanding how the fluoroalkyl groups affect the physical properties of the aromatic system. For example, fluorinated aromatics tend to have higher boiling points and can have altered solubility profiles compared to their non-fluorinated analogs. numberanalytics.com

Functionalized Fluorinated Aromatic Scaffolds as Building Blocks

Functionalized fluorinated aromatic compounds serve as versatile building blocks for the synthesis of more complex molecules. rsc.orgencyclopedia.pub The selective functionalization of polyfluoroarenes is an efficient way to prepare a variety of structurally diverse aryl fluoride (B91410) building blocks. rsc.org These building blocks are crucial in drug discovery and materials science. encyclopedia.pubtandfonline.com

One strategy for creating these building blocks is through the transition metal-catalyzed functionalization of C-F bonds in polyfluoroarenes. rsc.org This can involve hydrodefluorination or cross-coupling reactions. rsc.org Another approach is the use of fluorine-containing building blocks in diversity-oriented synthesis. encyclopedia.pub For example, β-CF3-1,3-enynes have been used to synthesize a wide range of trifluoromethylated compounds, including heterocycles and carbocycles. encyclopedia.pub

The development of new synthetic methods is crucial for expanding the library of available fluorinated building blocks. tandfonline.com Strategies such as direct C-H fluorination and fluoroalkylation, as well as decarboxylative strategies, are being explored to introduce fluorine-containing groups. tandfonline.com These methods aim to be compatible with a wide range of functional groups and scalable for practical applications. tandfonline.com

Table 2: Key Fluoroalkyl Groups and Their Significance

Fluoroalkyl GroupAbbreviationCommon Applications
TrifluoromethylTFM, -CF3Pharmaceuticals, Agrochemicals
DifluoromethylDFM, -CHF2Pharmaceuticals
Pentafluoroethyl-C2F5Emerging in various fields
Pentafluorosulfanyl-SF5Advanced materials, Agrochemicals

Advanced Research Applications of Perfluoroethylated Aromatics in Chemical Sciences

Design and Synthesis of Novel Molecular Probes and Precursors

The structure of 1-Methyl-3-(pentafluoroethyl)benzene, featuring a reactive methyl group and a tunable aromatic ring, makes it an excellent starting point for the synthesis of complex molecular probes and versatile chemical precursors. The presence of the pentafluoroethyl group can significantly influence the electronic properties, lipophilicity, and metabolic stability of a target molecule, which are critical parameters in the design of molecular probes for biological and chemical systems.

A key synthetic strategy involves the functionalization of the benzylic methyl group. For instance, radical bromination of the methyl group can convert this compound into the highly reactive intermediate, 1-(bromomethyl)-3-(pentafluoroethyl)benzene. This transformation is analogous to the synthesis of similar halogenated benzyl (B1604629) derivatives, such as 1-(bromomethyl)-3-(trifluoromethyl)benzene nih.gov. This bromo-derivative serves as a powerful electrophile, enabling the introduction of the pentafluoroethylphenyl moiety into a wide array of molecules through nucleophilic substitution reactions.

This precursor can be used to synthesize:

Ethers and Esters: Reaction with alcohols or carboxylates.

Amines: Reaction with primary or secondary amines.

Nitriles: Reaction with cyanide salts, which can be further hydrolyzed to carboxylic acids or reduced to amines.

These subsequent molecules can act as precursors for more complex scaffolds, such as those used in the synthesis of bioactive compounds or functional materials mdpi.comnih.gov. The strong electron-withdrawing nature of the pentafluoroethyl group can modulate the reactivity and properties of the final products, a feature that is highly sought after in rational molecular design nih.gov.

Integration into Ionic Liquids for Advanced Material and Separation Research

Ionic liquids (ILs) are salts with melting points below 100 °C, known for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. nih.gov The incorporation of fluorinated moieties, particularly perfluoroalkyl groups, into the cation or anion of an IL can dramatically alter its properties. rsc.org The pentafluoroethyl group is of particular interest for creating highly hydrophobic and hydrolytically stable ILs. researchgate.net

While this compound itself is not an ionic liquid, its structural motifs are highly relevant to the design of IL components. The primary application of the pentafluoroethyl group in this field is within the anion, as exemplified by the tris(pentafluoroethyl)trifluorophosphate ([FAP]⁻) anion. rsc.orgresearchgate.net ILs based on the [FAP]⁻ anion exhibit significantly lower mutual solubility with water compared to their hexafluorophosphate (B91526) ([PF₆]⁻) counterparts, a direct consequence of the bulky and inert nature of the three perfluoroethyl groups. nih.govrsc.org This enhanced hydrophobicity makes [FAP]⁻-based ILs superior solvents for extraction processes, particularly for separating organic compounds like polycyclic aromatic hydrocarbons from aqueous solutions. researchgate.net

The table below compares the physical properties of an ionic liquid containing the perfluoroethylated [FAP]⁻ anion with one containing the non-perfluoroethylated [PF₆]⁻ anion, demonstrating the impact of the –C₂F₅ group.

Property[C₂C₁im][FAP][C₂C₁im][PF₆]Reference
Density at 298.15 K (g·cm⁻³)1.651.48 nih.govrsc.org
Viscosity at 298.15 K (mPa·s)6836 nih.govrsc.org
Mutual Solubility with WaterSubstantially LowerHigher nih.govrsc.org

The data clearly shows that the introduction of pentafluoroethyl groups into the anion increases the density and viscosity while drastically reducing water solubility. nih.govrsc.org This makes fluorinated compounds like this compound key building blocks for designing specialized ILs for advanced materials and separation technologies. qub.ac.uk

Utilization in Ligand Design for Catalysis and Coordination Chemistry

The electronic properties of ligands play a crucial role in determining the activity and selectivity of metal catalysts. The introduction of strong electron-withdrawing groups onto a ligand scaffold can significantly modify the electron density at the metal center, thereby influencing the kinetics and mechanism of catalytic cycles. The 1-methyl-3-(pentafluoroethyl)phenyl group is an ideal substituent for this purpose due to the powerful inductive effect of the –C₂F₅ moiety.

Research into the reactivity of copper(I) pentafluoroethyl complexes has shed light on the electronic effects of perfluoroalkyl groups in organometallic chemistry. nih.gov Studies on complexes of the type [(R₂bpy)Cu(C₂F₅)] (where R₂bpy is a substituted bipyridine) revealed that less electron-donating bipyridine ligands lead to faster rates of oxidative addition with aryl halides. nih.gov This counterintuitive finding highlights the complex relationship between ligand electronics and reactivity in cross-coupling reactions. nih.gov

By incorporating the 1-methyl-3-(pentafluoroethyl)phenyl unit into common ligand backbones (e.g., phosphines, N-heterocyclic carbenes, or bipyridines), chemists can systematically tune the electronic properties of catalysts. For example, a phosphine (B1218219) ligand such as di(cyclohexyl)phenylphosphine could be modified to produce di(cyclohexyl)(1-methyl-3-(pentafluoroethyl)phenyl)phosphine. This modification would result in a more electron-deficient phosphorus center, which could, in turn:

Enhance the stability of the metal complex.

Promote reductive elimination steps in cross-coupling catalysis.

Alter the selectivity of catalytic transformations.

The use of such tailored ligands is a promising strategy for developing novel, highly efficient catalysts for challenging chemical transformations.

Precursors for Polymer and Material Science Research

Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and unique optical properties. The compound this compound is a valuable precursor for creating novel monomers that can be used to synthesize fluorinated polymers with tailored properties.

The synthesis of advanced polymers often begins with the creation of functionalized monomers. acs.org Starting from this compound, several synthetic routes can be envisioned to produce polymerizable monomers:

Styrenic Monomers: The methyl group can be converted to a vinyl group via bromination followed by elimination, or through other established synthetic methods, to yield 1-vinyl-3-(pentafluoroethyl)benzene. This monomer could then be polymerized or copolymerized using standard radical, cationic, or anionic polymerization techniques.

Acrylate/Methacrylate Monomers: The methyl group could be hydroxylated to form a benzyl alcohol, which can then be esterified with acryloyl chloride or methacryloyl chloride.

Polyesters and Polyamides: The methyl group can be oxidized to a carboxylic acid, creating 3-(pentafluoroethyl)benzoic acid. This difunctional monomer, or its corresponding acyl chloride or amine derivatives, can participate in step-growth polycondensation reactions.

The incorporation of the 3-(pentafluoroethyl)phenyl moiety into a polymer backbone is expected to confer several desirable properties. Research on other perfluorinated aromatic monomers for applications like proton exchange membranes has shown that fluorinated tags can be used to diversify membrane polarity and enhance performance. researchgate.netmdpi.com The resulting polymers would likely exhibit high glass transition temperatures, excellent thermal stability, and low surface energy, making them suitable for applications such as high-performance coatings, advanced optical films, and membranes for separation technologies. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient synthetic routes to 1-Methyl-3-(pentafluoroethyl)benzene and its derivatives is a primary area for future research. Current synthetic methods often rely on harsh conditions or expensive reagents. Future efforts will likely focus on catalytic and biocatalytic approaches to improve the sustainability of its synthesis.

One promising direction is the use of late-stage C-H functionalization, which would allow for the direct introduction of the pentafluoroethyl group onto a toluene (B28343) scaffold, avoiding the need for pre-functionalized starting materials. nih.gov Modern photochemical and electrochemical strategies are also being explored for the synthesis of perfluoroalkylated arenes, offering greener alternatives to traditional methods. rsc.org

Biocatalysis presents another innovative approach for the synthesis of fluorinated compounds. numberanalytics.com The use of enzymes, such as cytochrome P450s, could enable highly selective and environmentally friendly synthetic pathways. nih.govnih.gov Research into engineering these enzymes to accept this compound precursors could lead to highly efficient and sustainable production methods. nih.gov

Research DirectionPotential MethodologiesKey Advantages
Catalytic SynthesisLate-stage C-H functionalization, Photoredox catalysisReduced waste, higher atom economy, milder reaction conditions
Electrochemical SynthesisAnodic oxidation/reductive couplingUse of electricity as a clean reagent, potential for high selectivity
Biocatalytic SynthesisEngineered cytochrome P450s, FluorinasesHigh selectivity, mild reaction conditions, environmentally friendly

Exploration of Novel Reactivity Patterns and Transformations

The interplay between the electron-donating methyl group and the electron-withdrawing pentafluoroethyl group in this compound suggests a rich and underexplored reactivity profile. Future research should focus on elucidating the regioselectivity of electrophilic aromatic substitution reactions, as well as exploring novel transformations of both the aromatic ring and the substituents.

The methyl group provides a handle for C-H activation and functionalization, which could lead to the synthesis of novel derivatives with unique properties. rsc.org Palladium-catalyzed C-H activation has been shown to be effective for the functionalization of arenes bearing both electron-donating and electron-withdrawing groups. nih.gov The pentafluoroethyl group, while generally stable, may also participate in novel transformations under specific catalytic conditions.

Furthermore, the application of modern catalytic methods, such as photoredox catalysis, could unlock new reaction pathways for fluoroalkylated arenes. chemrxiv.orgnih.govresearchgate.net These methods could enable the selective functionalization of the aromatic ring or the modification of the existing substituents under mild conditions.

Transformation TypePotential Reagents/CatalystsExpected Outcomes
Electrophilic Aromatic SubstitutionVarious electrophiles with Lewis or Brønsted acid catalystsUnderstanding of regioselectivity and synthesis of new derivatives
C-H Activation of Methyl GroupTransition metal catalysts (e.g., Pd, Rh)Functionalization of the methyl group to introduce new functionalities
Novel Transformations of the Pentafluoroethyl GroupReductive or oxidative conditions, specialized catalystsPotential for defluorination or functionalization of the fluoroalkyl chain
Photoredox CatalysisPhotosensitizers and lightC-H functionalization, cross-coupling reactions under mild conditions

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are poised to play a crucial role in accelerating the discovery and development of new applications for this compound. acs.org Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. emerginginvestigators.org These calculations can help rationalize experimentally observed reactivity and guide the design of new experiments.

Machine learning models can be trained on existing data for fluorinated compounds to predict the properties and reactivity of new derivatives of this compound. acs.orgvapourtec.com For example, machine learning could be used to predict the bioactivity of new drug candidates based on this scaffold or to optimize reaction conditions for its synthesis. nih.govresearchgate.netacs.org The integration of machine learning with computational chemistry can create powerful predictive tools for organofluorine chemistry. arxiv.orgstanford.edu

Modeling ApproachKey ApplicationsPotential Impact
Quantum Chemical Calculations (e.g., DFT)Prediction of electronic properties, reaction mechanisms, and spectroscopic dataDeeper understanding of reactivity, rational design of new derivatives
Molecular Dynamics SimulationsStudy of intermolecular interactions and conformational preferencesInsights into behavior in condensed phases and biological systems
Machine Learning and AIPrediction of properties, optimization of synthetic routes, virtual screeningAcceleration of research and development, discovery of new applications

Discovery of New Research Applications in Emerging Fields

The unique properties of this compound make it a promising candidate for applications in a variety of emerging fields. The presence of the pentafluoroethyl group can enhance metabolic stability, lipophilicity, and binding affinity, making this scaffold attractive for the design of new pharmaceuticals and agrochemicals. chinesechemsoc.orgnih.govresearchgate.net

In materials science, the incorporation of fluorinated moieties can lead to materials with unique properties, such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. precedenceresearch.com Derivatives of this compound could be explored as building blocks for the synthesis of novel polymers, liquid crystals, or functional fluids.

The development of new synthetic methodologies and a deeper understanding of the reactivity of this compound will undoubtedly lead to the discovery of new and unexpected applications in these and other fields.

Application AreaPotential Role of this compoundDesired Properties
Medicinal ChemistryCore scaffold for the design of new drug candidatesEnhanced metabolic stability, lipophilicity, and bioactivity
AgrochemicalsBuilding block for new herbicides, insecticides, or fungicidesImproved efficacy, bioavailability, and environmental profile
Materials ScienceMonomer for the synthesis of specialty polymers, component of liquid crystalsHigh thermal stability, chemical resistance, unique optical/electronic properties
Functional FluidsBase for lubricants, heat transfer fluids, or dielectric fluidsHigh density, low surface tension, high thermal stability

Q & A

Q. What are the recommended methods for synthesizing 1-Methyl-3-(pentafluoroethyl)benzene in laboratory settings?

The synthesis of this compound can be adapted from protocols used for structurally similar fluorinated aromatic compounds. For example, the synthesis of 1-methyl-3-[(pentafluoroethyl)thio]benzene involves reacting a 3-methylphenyl thiocyanate precursor with potassium pentafluoropropionate under controlled acidic conditions . Modifying this method by substituting the thiocyanate group with a pentafluoroethyl moiety (e.g., using pentafluoroethylation agents like CsF or AgF) may yield the target compound. Key parameters include temperature control (20–80°C), reaction time (12–24 hours), and purification via column chromatography. Validate the product using 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) to confirm substitution patterns .

Q. Which analytical techniques are most effective for characterizing this compound?

Characterization should combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} NMR for methyl group identification and 19F^{19}\text{F} NMR for fluorinated substituents (e.g., δ = −82.7 ppm for CF3_3 groups in related compounds) .
  • Mass Spectrometry (MS): Use EI-MS to detect molecular ion peaks (e.g., m/z 242 [M+^+] for analogous structures) and isotopic patterns consistent with fluorine content .
  • Gas Chromatography (GC): Optimize retention indices using non-polar columns (e.g., DB-5MS) and compare with standardized databases for fluorinated aromatics .
  • Thermodynamic Analysis: Measure vapor pressure, heat capacity, and viscosity using Joback or Crippen group contribution methods for predictive modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during compound identification?

Discrepancies in spectral data (e.g., unexpected retention times or isotope patterns) often arise from impurities or structural isomers. To address this:

  • Cross-Validation: Compare experimental GC retention indices (e.g., ~1,416–1,434 for similar methylated fluorobenzenes) with literature databases .
  • Isotopic Pattern Analysis: Use high-resolution MS to distinguish between pentafluoroethyl (C2_2F5_5) and other fluorinated substituents (e.g., CF3_3) based on mass defect and isotopic abundance .
  • Computational Modeling: Apply density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?

  • Reactivity Studies: Use DFT to calculate frontier molecular orbitals (FMOs) and identify electrophilic/nucleophilic sites. For example, the electron-withdrawing pentafluoroethyl group may activate the benzene ring toward nucleophilic substitution .
  • Thermal Stability Modeling: Employ molecular dynamics (MD) simulations to predict decomposition pathways under varying temperatures. Parameters like Δvap_\text{vap}H° (50.00 kJ/mol for analogs) and critical temperatures (Tc_\text{c} ~666 K) can guide experimental conditions .
  • Solvent Interactions: Apply COSMO-RS or UNIFAC models to predict solubility and phase behavior in polar/non-polar solvents, aiding in reaction optimization .

Q. How does the presence of a pentafluoroethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

The pentafluoroethyl group significantly alters properties due to its strong electron-withdrawing nature and steric bulk:

  • Polarity: Increases hydrophobicity (log P ~3.1–3.6) compared to non-fluorinated analogs, affecting solubility in organic solvents .
  • Thermal Stability: Enhanced stability under high-temperature conditions (Tboil_\text{boil} ~448 K for similar compounds) due to strong C–F bonds .
  • Spectroscopic Signatures: Distinct 19F^{19}\text{F} NMR shifts (e.g., −82.7 ppm for CF3_3 groups) and MS fragmentation patterns (e.g., m/z 123 for benzene ring cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.